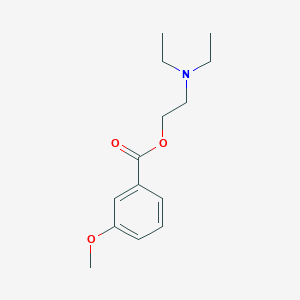![molecular formula C14H20ClNO2 B295131 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B295131.png)
2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate, also known as TMB-3CB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
作用機序
2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate binds to the vesicular monoamine transporter (VMAT), which is responsible for transporting monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By binding to VMAT, this compound can selectively label synaptic vesicles and allow for the visualization of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on neuronal activity and synaptic function, making it a useful tool for studying neurotransmitter release without interfering with normal synaptic processes. However, it is important to note that this compound may have some effects on vesicle dynamics and exocytosis, and further research is needed to fully understand its physiological effects.
実験室実験の利点と制限
One advantage of using 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate is its high selectivity for synaptic vesicles, which allows for precise imaging of neurotransmitter release. Additionally, this compound has a relatively long half-life and can be used for prolonged imaging experiments. However, one limitation of this compound is its potential effects on vesicle dynamics and exocytosis, which may interfere with normal synaptic processes. Furthermore, this compound is not suitable for in vivo imaging due to its poor blood-brain barrier permeability.
将来の方向性
There are several future directions for the use of 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate in scientific research. One potential application is in the study of neurological disorders such as Parkinson's and Alzheimer's disease, where abnormalities in neurotransmitter release have been implicated. Additionally, this compound could be used to study the effects of drugs and other compounds on synaptic vesicle dynamics and neurotransmitter release. Finally, further research is needed to fully understand the physiological effects of this compound and to optimize its use as a fluorescent probe for imaging neuronal activity.
合成法
2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoic acid with tert-butyl(methyl)amine, followed by esterification with 2-bromoethylamine. The resulting product is then treated with sodium hydroxide to yield this compound.
科学的研究の応用
2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate has been used in scientific research as a fluorescent probe for imaging neuronal activity. It has been shown to selectively bind to synaptic vesicles in neurons, allowing for the visualization of neurotransmitter release. Additionally, this compound has been used to study the role of calcium in synaptic vesicle fusion and exocytosis.
特性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC名 |
2-[tert-butyl(methyl)amino]ethyl 3-chlorobenzoate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)16(4)8-9-18-13(17)11-6-5-7-12(15)10-11/h5-7,10H,8-9H2,1-4H3 |
InChIキー |
AELMSXRLGWRNID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)Cl |
正規SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)











